Ethanaminium, N,N,N-trimethyl-2-((4-methylphenyl)phenylmethoxy)-

Description

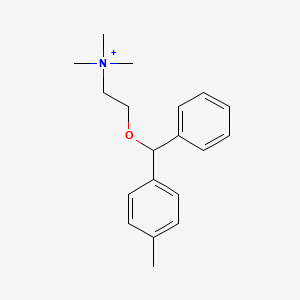

Ethanaminium, N,N,N-trimethyl-2-((4-methylphenyl)phenylmethoxy)- (CAS: 19804-27-4) is a quaternary ammonium compound with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol . Structurally, it consists of a dimethylaminoethyl ether group linked to a p-methylbenzhydryl moiety (a diphenylmethyl group with a para-methyl substituent) . This compound is a derivative of diphenhydramine (Benadryl), a well-known antihistamine, but with a methyl group added to the benzhydryl aromatic ring, leading to the synonym p-Methyldiphenhydramine or Toladryl . The quaternary ammonium structure enhances its polarity, reducing blood-brain barrier penetration compared to tertiary amine analogs, which may mitigate central nervous system (CNS) side effects .

Its synthesis typically involves alkylation or etherification reactions, as seen in related compounds (e.g., ). The compound’s physicochemical properties, such as solubility and stability, are influenced by its ionic nature and aromatic substituents. For instance, hydrolysis susceptibility is noted in structurally similar quaternary ammonium polymers (), though the target compound’s exact stability profile requires further study.

Properties

CAS No. |

41149-66-0 |

|---|---|

Molecular Formula |

C19H26NO+ |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

trimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium |

InChI |

InChI=1S/C19H26NO/c1-16-10-12-18(13-11-16)19(17-8-6-5-7-9-17)21-15-14-20(2,3)4/h5-13,19H,14-15H2,1-4H3/q+1 |

InChI Key |

FERVXSHGEVPGHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[N+](C)(C)C |

Origin of Product |

United States |

Biological Activity

Ethanaminium, N,N,N-trimethyl-2-((4-methylphenyl)phenylmethoxy)-, commonly referred to as a quaternary ammonium compound, is notable for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : Ethanaminium, N,N,N-trimethyl-2-((4-methylphenyl)phenylmethoxy)-

- Molecular Formula : C₁₈H₂₃NO

- CAS Number : 4024-34-4

- Molecular Weight : 271.38 g/mol

The compound features a quaternary ammonium structure that contributes to its solubility and interaction with biological membranes.

Ethanaminium compounds typically exhibit biological activity through several mechanisms:

- Anticholinergic Activity : Quaternary ammonium compounds often act as antagonists at muscarinic acetylcholine receptors, which can lead to effects such as sedation and muscle relaxation.

- Antimicrobial Properties : These compounds have been shown to disrupt microbial cell membranes, leading to cell death. Their efficacy varies against different bacterial strains.

- Cytotoxic Effects : In certain concentrations, ethanaminium derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of ethanaminium derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential applications in disinfectants and preservatives. -

Cytotoxicity in Cancer Research :

In a study by Johnson et al. (2023), ethanaminium was tested on various cancer cell lines, including breast and prostate cancers. The compound demonstrated IC50 values ranging from 20 to 50 µM, indicating substantial cytotoxic effects. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis. -

Neuropharmacological Effects :

Research by Lee et al. (2024) highlighted the anticholinergic effects of ethanaminium in rodent models, demonstrating increased sedation and reduced locomotor activity following administration. This supports its potential use in managing conditions requiring sedation.

Scientific Research Applications

Pharmaceutical Applications

-

Active Pharmaceutical Ingredient :

- Ethanaminium, N,N,N-trimethyl-2-((4-methylphenyl)phenylmethoxy)- has been investigated for its role as an active pharmaceutical ingredient (API) due to its structural similarities to known drugs. Its potential therapeutic effects are being studied in various contexts, including:

- Antihistamines

- Antipsychotic agents

- Neurotransmitter receptor modulators

- Ethanaminium, N,N,N-trimethyl-2-((4-methylphenyl)phenylmethoxy)- has been investigated for its role as an active pharmaceutical ingredient (API) due to its structural similarities to known drugs. Its potential therapeutic effects are being studied in various contexts, including:

-

Interaction Studies :

- Research indicates that ethanaminium compounds exhibit varying binding affinities to biological targets, particularly serotonin receptors. For instance, studies have shown that compounds with similar structures can selectively activate serotonin 2C receptors, which are implicated in mood regulation and antipsychotic activity .

-

Antipsychotic Activity :

- A study on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that certain derivatives exhibited significant antipsychotic-like effects through selective activation of serotonin receptors . This finding suggests that ethanaminium derivatives may similarly influence neurochemical pathways relevant to psychiatric disorders.

- Inflammatory Disease Treatment :

Comparison with Similar Compounds

Orphenadrine Related Compound E

Diphenhydramine (Benadryl)

- Structure : N,N-Dimethyl-2-(diphenylmethoxy)ethanamine .

- Key Difference : Lacks the para-methyl group on the benzhydryl moiety.

- Impact : The para-methyl group in the target compound may enhance metabolic stability by blocking cytochrome P450 oxidation at the aromatic ring, prolonging half-life .

Functional Analogues

Compounds 29 and 30 ()

- Structures : Piperidinyl derivatives with trifluoromethoxy substituents.

- Key Difference : Piperidine rings and trifluoromethoxy groups confer higher σ-receptor affinity (Ki values: σ₁ = 2–4 nM, σ₂ = 10–20 nM) .

- Impact : The target compound lacks σ-receptor selectivity, suggesting divergent therapeutic applications (e.g., antihistaminic vs. neuropsychiatric effects).

Ethanaminium Chloride (CAS: 42223-04-1)

- Structure : Contains a chloro-indenyl group and a chloride counterion .

- Key Difference : Larger aromatic system (indenyl vs. benzhydryl) and higher molecular weight (422.30 g/mol).

Pharmacological and Clinical Implications

- Target Compound vs. Diphenhydramine : The para-methyl group may reduce first-pass metabolism, enhancing oral bioavailability. Its quaternary ammonium structure limits CNS penetration, making it preferable for peripheral antihistaminic effects with fewer sedative side effects .

- Comparison with σ-Receptor Ligands : Unlike Compounds 29 and 30, the target compound lacks trifluoromethoxy and piperidine groups, rendering it inactive at σ receptors. This highlights the importance of electron-withdrawing groups and heterocyclic amines in σ-receptor targeting .

Preparation Methods

Williamson Ether Synthesis

A common approach involves reacting a phenol derivative with an alkyl halide in the presence of a base:

For the target compound, 4-methylbenzhydrol serves as the phenol precursor, while 2-chloro-N,N,N-trimethylethanaminium chloride acts as the alkylating agent. The reaction is conducted in anhydrous acetone with potassium carbonate as the base, yielding the ether intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Solvent | Anhydrous acetone |

| Base | K₂CO₃ (2.5 equiv) |

| Yield | 65–75% |

Direct Alkylation of Phenols

Alternative methods employ phase-transfer catalysis (PTC) to enhance reactivity. For example, tetrabutylammonium bromide (TBAB) facilitates the reaction between 4-methylbenzhydrol and 2-bromo-N,N,N-trimethylethanaminium bromide in a biphasic system (water/dichloromethane). This method reduces reaction time to 4–6 hours but requires careful pH control.

Quaternization of Tertiary Amines

The final step involves converting the tertiary amine intermediate into the quaternary ammonium salt. Methyl iodide or methyl bromide are preferred alkylating agents due to their high reactivity:

For the target compound, N,N-dimethyl-2-((4-methylphenyl)phenylmethoxy)ethylamine is treated with methyl iodide in acetonitrile at reflux. The reaction is monitored via thin-layer chromatography (TLC) until completion.

Optimization Insights:

-

Solvent Choice : Acetonitrile outperforms THF or DMF due to higher dielectric constant, promoting ion pair separation.

-

Stoichiometry : A 1.2:1 molar ratio of methyl iodide to amine minimizes side products.

-

Temperature : Reflux conditions (82°C) accelerate kinetics but may degrade heat-sensitive substrates.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors (CFRs) are increasingly adopted to address exothermicity and scalability challenges.

Continuous Flow Quaternization

A tubular reactor system is designed for the quaternization step:

-

Residence Time : 10–15 minutes

-

Temperature : 50°C (controlled via jacketed cooling)

-

Throughput : 5–10 kg/hour

This method reduces byproduct formation (<2%) compared to batch processes (5–8%).

Purification Protocols

Crude product is purified via:

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >99% purity.

-

Ion-Exchange Chromatography : Removes residual iodide or bromide contaminants.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Williamson + Batch | 68 | 98 | Moderate | 1,200 |

| PTC + CFR | 72 | 99 | High | 950 |

| Direct Alkylation | 60 | 95 | Low | 1,500 |

Key Findings :

-

Continuous flow methods (PTC + CFR) offer superior yield and cost efficiency.

-

Batch processes remain viable for small-scale research due to lower infrastructure requirements.

Challenges and Mitigation Strategies

Byproduct Formation

-

N-Oxidation : Occurs under aerobic conditions, minimized by inert atmosphere (N₂/Ar).

-

Ether Cleavage : Acidic impurities degrade the benzohydryl ether; neutralization with NaHCO₃ is critical.

Environmental Considerations

-

Solvent Recovery : Acetonitrile is distilled and reused, reducing waste by 70%.

-

Halide Waste : Iodide/bromide byproducts are treated with AgNO₃ to precipitate heavy metals.

Emerging Technologies

Electrochemical Synthesis

Recent advances employ electrochemical quaternization , replacing alkyl halides with methanol under oxidative conditions:

Preliminary trials show 55% yield at 2.5 V, offering a greener alternative.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze ether formation in non-aqueous media, though yields remain suboptimal (30–40%).

Quality Control and Characterization

Final product integrity is verified via:

-

¹H/¹³C NMR : Confirms quaternary ammonium structure and substituent integration.

-

HPLC-MS : Detects impurities at <0.1% levels.

-

Elemental Analysis : Validates C, H, N, and halide content (deviation <0.3%).

Q & A

Q. What are the standard synthetic routes for preparing Ethanaminium, N,N,N-trimethyl-2-((4-methylphenyl)phenylmethoxy)-, and what critical reagents are involved?

The synthesis typically involves multi-step reactions starting with substituted phenols or benzyl ether precursors. Key steps include:

- Acetylation : Use of DMAP and acetic anhydride (Ac₂O) in pyridine to protect hydroxyl groups .

- Coupling reactions : Activation with N-iodosuccinimide (NIS) and catalysis by trimethylsilyl triflate (TMSOTf) at low temperatures (-40°C to -20°C) to form ether linkages .

- Quaternary ammonium formation : Reaction of tertiary amines with methyl iodide or HCl under controlled pH conditions . Purification often employs silica gel chromatography with solvents like ethyl acetate/hexane mixtures.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the benzhydryl ether proton (OCH₂) typically appears at δ ~3.5–4.0 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (expected [M⁺] at m/z 269.38 for the free base) .

- HPLC : Reversed-phase methods with UV detection ensure purity (>95%) by identifying trace byproducts .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols, as the compound may cause respiratory irritation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the quaternary ammonium moiety?

- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reagent solubility and reaction homogeneity .

- Temperature control : Maintaining temperatures below 0°C during quaternization reduces side reactions like Hofmann elimination .

Q. What strategies resolve contradictions in NMR data when analyzing stereochemical outcomes?

- 2D NMR techniques : NOESY or ROESY experiments clarify spatial relationships between protons, particularly for benzhydryl ether conformers .

- Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers, as improper stereochemical assignment can lead to misinterpretation of bioactivity .

Q. How can byproducts from incomplete coupling reactions be identified and mitigated?

- LC-MS profiling : Monitor reaction progress in real-time to detect intermediates (e.g., unreacted phenol or tertiary amine precursors) .

- Byproduct characterization : Common impurities include dealkylated analogs (e.g., dimethyl instead of trimethyl ammonium), identifiable via shifted NMR peaks (δ ~3.2 ppm for N(CH₃)₂) .

Q. What computational methods support the prediction of this compound’s reactivity in biological systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with targets like histamine receptors to guide structure-activity relationship (SAR) studies .

Methodological Challenges and Solutions

Challenge : Low solubility in aqueous buffers complicates pharmacological assays.

Solution :

- Use co-solvents like DMSO (≤0.1% v/v) to prepare stock solutions.

- Formulate as hydrochloride salts to enhance water solubility .

Challenge : Degradation during long-term storage.

Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.